N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide
Description
Properties
Molecular Formula |
C18H14F2N2O4 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C18H14F2N2O4/c1-24-12-3-5-13(6-4-12)25-10-17(23)21-18-9-16(22-26-18)11-2-7-14(19)15(20)8-11/h2-9H,10H2,1H3,(H,21,23) |
InChI Key |
OQSPAURLASCFEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring, followed by subsequent functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures to N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide. For instance, derivatives of isoxazole have shown significant growth inhibition against various cancer cell lines. In a comparative study, compounds structurally related to this compound demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types such as SNB-19 and OVCAR-8 .
2.2 Antimicrobial Activity
Compounds featuring the isoxazole moiety have also been assessed for antimicrobial properties. Research indicates that certain derivatives exhibit activity against bacterial strains like Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections .
Therapeutic Applications
3.1 Cancer Treatment
The structural characteristics of this compound make it a candidate for further development as an anticancer agent. The compound's ability to inhibit cell proliferation suggests it could be integrated into therapeutic regimens for treating malignancies.
3.2 Anti-inflammatory Effects
Preliminary studies indicate that related compounds may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by excessive inflammation . This application warrants further investigation into the mechanisms underlying these effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features and Substituent Effects
The target compound shares a common isoxazole-acetamide scaffold with several analogs, but its substituents distinguish it in terms of electronic and steric properties:
Key Observations :
- Fluorine vs.
- Acetamide Linker Modifications: The 4-methoxyphenoxy group in the target compound balances lipophilicity and solubility, whereas sulfamoyl or sulfonamide groups in analogs (e.g., ) increase polarity, favoring aqueous environments .
Pharmacological and Physicochemical Properties (Inferred)
While direct pharmacological data for the target compound are absent, comparisons with analogs suggest:
- Metabolic Stability: Fluorine atoms in the target compound likely reduce oxidative metabolism compared to non-fluorinated analogs (e.g., ’s methoxy-rich derivatives) .
- Solubility: The 4-methoxyphenoxy group may confer moderate solubility in polar solvents, whereas sulfamoyl-containing analogs () exhibit higher hydrophilicity .
Biological Activity
N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer treatments. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring linked to a substituted acetamide moiety, characterized by the following structural formula:
This structure is significant as it combines features that may enhance biological activity through multiple pathways.
-
Anti-inflammatory Activity :
- Isoxazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, compounds with similar structures have shown selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation without causing gastrointestinal side effects associated with non-selective NSAIDs .
- Antioxidant Properties :
- Anticancer Effects :
In Vitro Studies
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | PC-3 (Prostate Cancer) | 2.226 ± 0.28 | Induces apoptosis |
| Study B | DU145 (Prostate Cancer) | 1.67 ± 0.18 | Cell cycle arrest |
| Study C | Human Fibroblasts | >50 | Antioxidant activity |
These studies indicate that the compound exhibits potent anti-cancer activity with low IC50 values, suggesting high efficacy in inhibiting cancer cell growth.
In Vivo Studies
In vivo models using C. elegans and mice have shown that isoxazole derivatives can significantly reduce inflammation markers and improve survival rates under inflammatory conditions .
Case Studies
- Case Study 1: Anti-inflammatory Effects
- Case Study 2: Cancer Treatment
Q & A
Q. What computational methods predict drug-target interactions for this compound?
- Molecular dynamics simulations (AMBER/CHARMM) model binding stability. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity. Pharmacophore mapping identifies critical residues (e.g., Tyr-355 in COX-1) .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro and in vivo activity data?
- Pharmacokinetic profiling (e.g., plasma protein binding, bioavailability) explains reduced in vivo efficacy. Metabolite identification (LC-MS/MS) detects active/inactive derivatives. Adjust dosing regimens (e.g., sustained-release formulations) to match in vitro IC₅₀ values .
Q. Why do crystallographic data sometimes conflict with solution-phase NMR structures?
- Crystal packing forces (e.g., π-π stacking) may distort conformations. Variable-temperature NMR assesses solution-phase flexibility. SHELXD refines twinned crystals, while SHELXE validates experimental phasing .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
